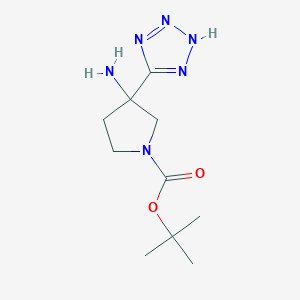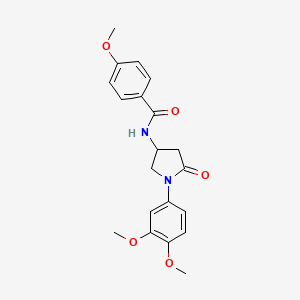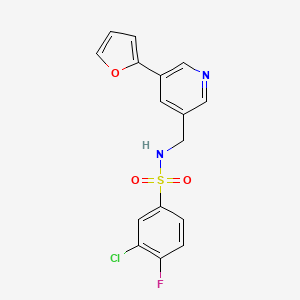
3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups including a sulfonamide, a pyridine ring, a furan ring, and halogen substituents (chlorine and fluorine). These functional groups and the overall structure suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings (pyridine and furan). The electron-withdrawing halogens (chlorine and fluorine) and the sulfonamide group could have significant effects on the electronic structure and reactivity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the pyridine ring could participate in electrophilic aromatic substitution reactions, while the sulfonamide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it’s likely to have significant polarity due to the presence of the sulfonamide group and the halogens .Scientific Research Applications
Crystal Structure Analysis
- The study by Bats, Frost, and Hashmi (2001) explored the crystal structures of isomorphous benzenesulfonamide compounds. They focused on understanding intermolecular interactions like C-H...O, C-H...π, and C-H...Cl in these structures, which are similar to the compound of interest (Bats, Frost, & Hashmi, 2001).
Synthesis and Structural Characterization
- Cheng De-ju (2015) investigated the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists. The study provides insights into the active groups and structural properties, relevant to the compound (Cheng De-ju, 2015).
NMR Studies of Fluorosubstituted Heterocycles
- The research by Dvornikova et al. (2003) focused on synthesizing 2-fluoro- and 3-fluoro-substituted thiophenes, pyrroles, and furans. They measured various NMR chemical shifts and coupling constants, providing valuable data for similar fluorosubstituted compounds (Dvornikova et al., 2003).
Synthesis of Nucleoside Derivatives
- Maruyama et al. (1999) described a method to introduce fluorine in nucleosides, which is relevant to understanding the synthesis and applications of fluorinated compounds like the one (Maruyama et al., 1999).
Antimicrobial and Anticancer Evaluation
- Kumar et al. (2014) synthesized a series of benzenesulfonamide derivatives and evaluated their antimicrobial and anticancer activities. This research could provide insights into potential biomedical applications of similar compounds (Kumar et al., 2014).
Corrosion Inhibition Properties
- Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, which includes analysis relevant to similar benzenesulfonamide compounds (Kaya et al., 2016).
Future Directions
properties
IUPAC Name |
3-chloro-4-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S/c17-14-7-13(3-4-15(14)18)24(21,22)20-9-11-6-12(10-19-8-11)16-2-1-5-23-16/h1-8,10,20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDVACAJTSWCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2658119.png)
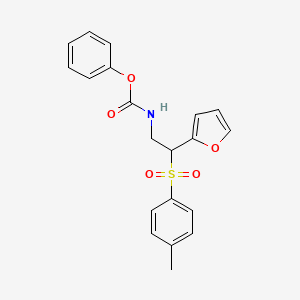
![2-fluoro-N-{2-[2-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2658123.png)

![3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide](/img/structure/B2658125.png)
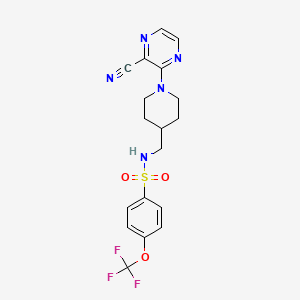
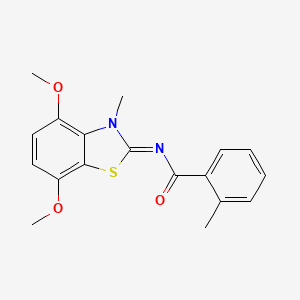

![4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile](/img/structure/B2658132.png)
![N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2658133.png)

![3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2658136.png)
